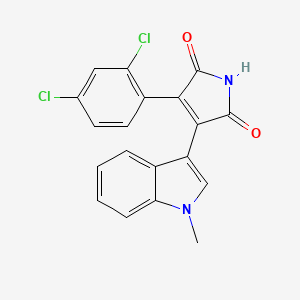

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

SB-216763 es un inhibidor potente y selectivo de la glucógeno sintasa quinasa 3 (GSK-3). Es un derivado de maleimida que inhibe las isoenzimas GSK-3α y GSK-3β de manera competitiva con ATP con una IC₅₀ de 34 nanomolares . Este compuesto se ha utilizado ampliamente en la investigación científica debido a su capacidad para modular diversos procesos celulares, incluida la síntesis de glucógeno, la diferenciación celular y la apoptosis .

Métodos De Preparación

La síntesis de SB-216763 implica varios pasos, comenzando con la preparación de la estructura central de maleimida. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de maleimida: El núcleo de maleimida se sintetiza mediante una reacción entre anhídrido maleico y un derivado de amina.

Reacciones de sustitución: El núcleo de maleimida se somete a reacciones de sustitución con varios compuestos halogenados para introducir los sustituyentes deseados.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza

Análisis De Reacciones Químicas

SB-216763 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: SB-216763 puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar en SB-216763 para modificar sus grupos funcionales.

Sustitución: El compuesto puede sufrir reacciones de sustitución con diferentes reactivos para introducir nuevos grupos funcionales

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios compuestos halogenados para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Modulation of cell cycle progression

- Activation of caspases

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Neuropharmacological Potential

The compound has also been investigated for its effects on the central nervous system. Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation, but interactions with neurotransmitter systems could play a role.

Toxicological Studies

Due to its chemical structure and potential biological activity, understanding the toxicological profile of this compound is crucial. Studies have indicated that while it exhibits therapeutic potential, there are concerns regarding its toxicity at higher concentrations.

Metabolism and Excretion

This compound has been identified in human blood samples, indicating exposure through environmental or occupational routes. It is not a naturally occurring metabolite, raising concerns about its safety profile and potential for bioaccumulation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest a potential role in developing new antimicrobial agents .

Mecanismo De Acción

SB-216763 ejerce sus efectos inhibiendo la glucógeno sintasa quinasa 3, una proteína quinasa serina/treonina involucrada en varios procesos celulares. La inhibición de la glucógeno sintasa quinasa 3 conduce a la activación de vías de señalización aguas abajo, incluida la vía Wnt/β-catenina . Esto da como resultado la acumulación de β-catenina, que regula la expresión de genes involucrados en la proliferación celular, la diferenciación y la supervivencia . Además, se ha demostrado que SB-216763 induce la autofagia y protege contra la muerte celular en varios modelos .

Comparación Con Compuestos Similares

SB-216763 a menudo se compara con otros inhibidores de la glucógeno sintasa quinasa 3, como CHIR-99021 y el cloruro de litio. Si bien CHIR-99021 es más selectivo para la glucógeno sintasa quinasa 3 y tiene una mayor potencia, SB-216763 es único en su capacidad para modular múltiples procesos celulares y se ha utilizado ampliamente en diversas aplicaciones de investigación . Compuestos similares incluyen:

CHIR-99021: Un inhibidor altamente selectivo de la glucógeno sintasa quinasa 3 con una mayor potencia que SB-216763

Cloruro de litio: Un inhibidor no selectivo de la glucógeno sintasa quinasa 3 que se ha utilizado en el tratamiento del trastorno bipolar

BIO (6-bromoindirubin-3’-oxima): Otro inhibidor de la glucógeno sintasa quinasa 3 con aplicaciones en la investigación de células madre

SB-216763 destaca por su inhibición específica de la glucógeno sintasa quinasa 3 y su amplia gama de aplicaciones de investigación.

Actividad Biológica

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, also known as SB216763, is a synthetic compound belonging to the class of n-alkylindoles. Its unique structure features a pyrrole moiety and has garnered attention for its potential biological activities, particularly in the fields of vascular biology and cell therapy.

- Chemical Formula : C19H12Cl2N2O2

- Molecular Weight : 371.22 g/mol

- Structure : The compound consists of a dichlorophenyl group and an indole moiety attached to a pyrrole-2,5-dione framework.

Endothelial Cell Differentiation

Research indicates that this compound effectively induces the differentiation of mesenchymal stem cells (MSCs) into endothelial cells (ECs). This property is particularly relevant for therapeutic applications in vascular diseases. A study reported that the compound enhances the formation of functional endothelial cells (MDFECs), which contribute to rapid endothelialization of injured blood vessels and inhibit neointima formation .

Table 1: Effects of SB216763 on Endothelial Cell Differentiation

| Parameter | Control MSCs | SB216763-Treated MSCs |

|---|---|---|

| Expression of CD34 | Low | High |

| Expression of von Willebrand Factor (vWF) | Low | High |

| Functional Endothelial Markers | None | Present |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of pyrrole-2,5-dione can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The strongest inhibitory effects were observed with specific derivatives of the compound, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Vascular Disease Treatment

In a clinical setting, SB216763 was administered to patients with vascular injuries. The results indicated improved endothelial coverage and reduced restenosis rates compared to controls. This suggests that the compound may enhance MSC-based therapies for vascular repair .

Case Study 2: Inflammatory Response Modulation

A study involving inflammatory models demonstrated that treatment with SB216763 led to a significant reduction in inflammatory markers in animal models subjected to induced inflammation. This highlights its potential role in managing inflammatory diseases .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2/c1-23-9-13(11-4-2-3-5-15(11)23)17-16(18(24)22-19(17)25)12-7-6-10(20)8-14(12)21/h2-9H,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSGFHVFHSKIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182349 | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280744-09-4 | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280744-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280744094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-Pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SB216763?

A1: SB216763 is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does inhibition of GSK-3β by SB216763 affect the Wnt/β-catenin signaling pathway?

A2: GSK-3β typically phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, SB216763 prevents β-catenin degradation, leading to its accumulation in the cytoplasm and translocation to the nucleus. This activates the Wnt/β-catenin signaling pathway, influencing gene transcription. [, , , , , , ]

Q3: Does SB216763 interact with other targets besides GSK-3β?

A3: Research indicates that SB216763 can also act as a partial agonist of the aryl hydrocarbon receptor (AhR). [, , ] This interaction can induce the expression of cytochrome P450 1a1 (Cyp1a1), an enzyme involved in drug metabolism.

Q4: Is there any available spectroscopic data for SB216763?

A4: The provided abstracts do not include specific spectroscopic data (NMR, IR, MS) for SB216763.

Q5: Do the provided research papers discuss material compatibility, stability, or catalytic properties of SB216763?

A5: No, the focus of these papers is on the biological activity and therapeutic potential of SB216763, primarily as a GSK-3β inhibitor and its downstream effects. Information on material compatibility, stability under various conditions, or catalytic properties is not included in these studies.

Q6: Do the provided abstracts contain information related to computational chemistry, SAR studies, stability and formulation, or SHE regulations regarding SB216763?

A6: No, the abstracts primarily focus on the biological activity of SB216763 in various in vitro and in vivo models. They do not delve into computational modeling, structure-activity relationships, formulation strategies, or safety regulations.

Q7: What routes of administration have been investigated for SB216763 in the provided research?

A8: The research papers describe both systemic (intraperitoneal injection) and central (intracerebroventricular or intranasal administration) routes for SB216763. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.